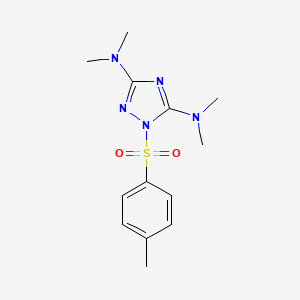![molecular formula C22H20ClN3O5S B3140705 N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide CAS No. 478039-98-4](/img/structure/B3140705.png)
N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide is a complex chemical compound known for its significant applications in various scientific fields. With a unique structure that includes benzoyl, benzyloxy, and sulfonamide groups, this compound showcases a remarkable diversity in its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide typically involves multi-step reactions. A common method starts with the reaction between 2-chlorobenzoic acid and p-benzyloxyaniline to form 2-chloro-4-benzyloxybenzamide. This intermediate then reacts with hydrazine hydrate under controlled conditions to produce the corresponding hydrazine derivative. Finally, this product undergoes acylation with 4-methylbenzenesulfonyl chloride to yield the desired compound. Each step requires precise control of temperature, pH, and solvent conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves a similar multi-step synthesis, optimized for large-scale reactions. This includes using automated reactors for precise temperature and pressure control, as well as advanced purification techniques such as recrystallization and chromatography to ensure product consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The benzyloxy group can be oxidized to a benzoyl group.
Reduction: : The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: : The sulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reactions typically occur under conditions like reflux in organic solvents, controlled pH environments, and specific temperature ranges.
Major Products Formed: The major products depend on the reaction type. For instance:
Oxidation may yield N-({2-[4-(benzoyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide.
Reduction may produce N-({2-[4-(benzyloxy)-2-benzoylhydrazino}carbonyl)-4-methylbenzenesulfonamide.
Substitution reactions can yield various sulfonamide derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide finds extensive use in multiple scientific domains:
Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules.
Biology: : Applied in studies involving enzyme inhibition and protein interaction assays.
Medicine: : Investigated for potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain protein functions.
Industry: : Used in the development of specialized polymers and advanced materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It may inhibit enzymatic activity by binding to the active site, preventing substrate access, or altering the enzyme's conformation. This leads to disruption of specific biochemical pathways, making it a valuable tool in both research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds:
N-({2-[4-(benzyloxy)-2-benzoylhydrazino}carbonyl)-4-methylbenzenesulfonamide
N-({2-[4-(methoxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide
N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-ethylbenzenesulfonamide
Uniqueness: What sets N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer a broad range of reactivity and biological activity. This compound's distinctive structure allows it to participate in diverse chemical reactions and exhibit varied biological interactions, making it highly versatile compared to its analogs.
Propiedades
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-15-7-10-18(11-8-15)32(29,30)26-22(28)25-24-21(27)19-12-9-17(13-20(19)23)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZBZQLQJNJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118715 | |
| Record name | 2-Chloro-4-(phenylmethoxy)benzoic acid 2-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478039-98-4 | |
| Record name | 2-Chloro-4-(phenylmethoxy)benzoic acid 2-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478039-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(phenylmethoxy)benzoic acid 2-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)
![3-{[(4-methoxyphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140643.png)


![N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B3140657.png)
![Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B3140666.png)

![N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B3140685.png)
![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)
![N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3140702.png)


